molecular formula C13H14N2 B8272352 3-Methyl-N1-phenylbenzene-1,2-diamine

3-Methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B8272352
M. Wt: 198.26 g/mol
InChI Key: NSSBQSXPBZCLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N1-phenylbenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with two amine groups at positions 1 and 2, a methyl group at position 3, and a phenyl group attached to the N1 amine. This compound belongs to the broader class of benzene-1,2-diamines, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic systems like quinoxalines and benzimidazoles .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3

InChI Key

NSSBQSXPBZCLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on benzene-1,2-diamine derivatives significantly influence their reactivity, solubility, and applications. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Methyl-N1-phenylbenzene-1,2-diamine N1-phenyl, 3-methyl C13H14N2 198.27 Potential ligand, pharmaceutical intermediate
N1,N2-Dimethylbenzene-1,2-diamine N1,N2-methyl C8H12N2 136.19 High solubility; used in dye synthesis
N1-(tert-Butyl)benzene-1,2-diamine N1-tert-butyl C10H16N2 164.25 Steric hindrance; catalysis applications
4-Methylbenzene-1,2-diamine 4-methyl C7H10N2 122.17 Moderate yields in quinoxaline synthesis
(E)-N1-(furan-2-ylmethylene)benzene-1,2-diamine N1-furan Schiff base C11H11N3O 201.23 Corrosion inhibition; biological activity
N1-(3-Methoxypropyl)benzene-1,2-diamine N1-(3-methoxypropyl) C10H16N2O 180.25 Enhanced hydrophilicity; drug delivery

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) increase nucleophilicity, facilitating reactions with carbonyl compounds (e.g., isatin) to form heterocycles . Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) reduce reactivity but improve thermal stability .
  • Steric Effects : Bulky substituents like tert-butyl or phenyl hinder molecular packing, affecting crystallinity and solubility .
  • Applications : Methyl and phenyl derivatives are preferred in medicinal chemistry for their balanced solubility and bioavailability, while Schiff bases (e.g., furan derivatives) excel in corrosion inhibition due to chelation capabilities .

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., methoxypropyl) enhance water solubility, whereas aromatic groups (phenyl, naphthyl) favor organic solvents .
  • Thermal Stability : Trifluoromethyl and nitro groups improve thermal resistance, making these derivatives suitable for high-temperature applications .

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